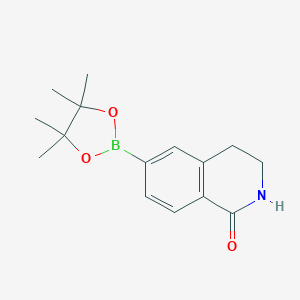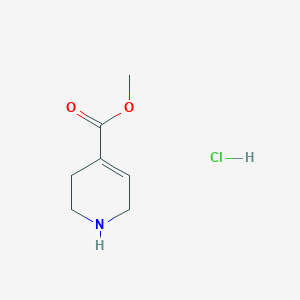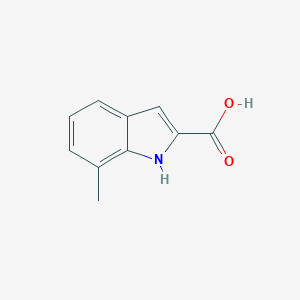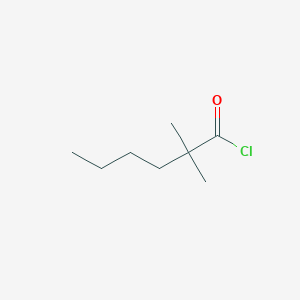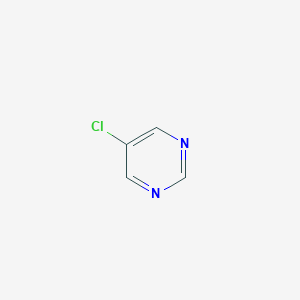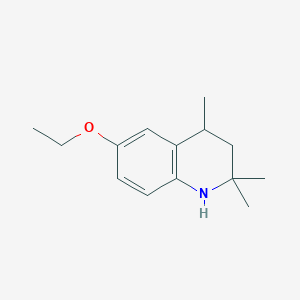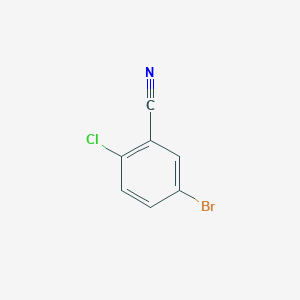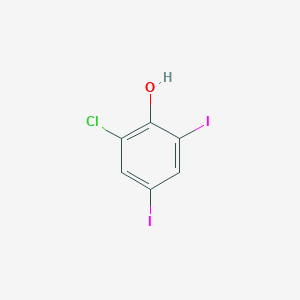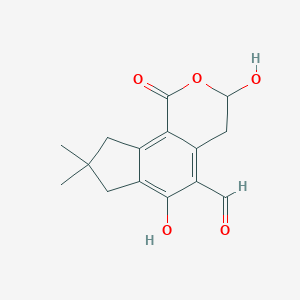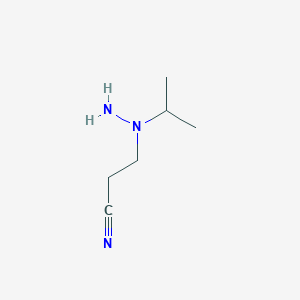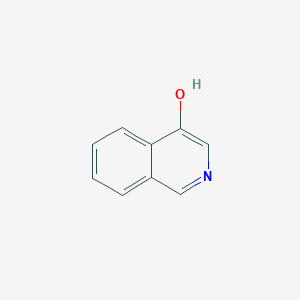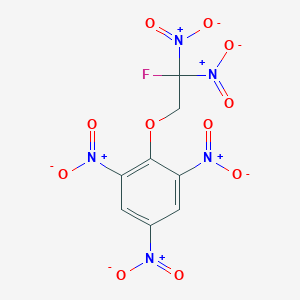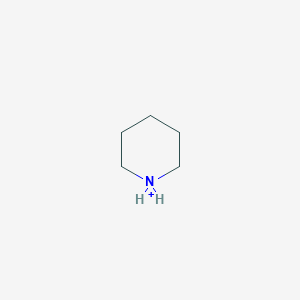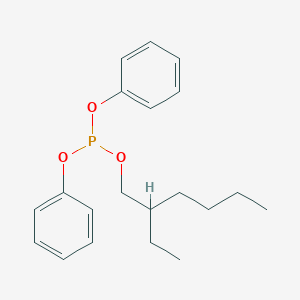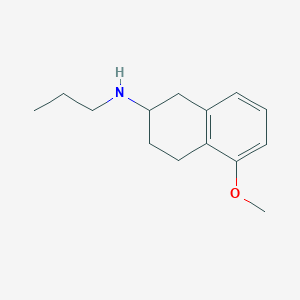
2-丙氨基-5-甲氧基四氢萘
描述
2-Propylamino-5-methoxytetralin, also known as 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, is a chemical compound with the molecular formula C14H21NO . It has a molecular weight of 219.323 .
Synthesis Analysis
The synthesis of 2-Propylamino-5-methoxytetralin involves several steps. One method involves the reductive amination of 5-methoxy-2-tetralone with aqueous NH3 over Raney Ni under a hydrogen atmosphere . Another method involves the addition-elimination reaction of 5-methoxy-2-tetralone and R-(+)-a-phenylethylamine . The synthetic route can be found in various literature .Molecular Structure Analysis
The molecular structure of 2-Propylamino-5-methoxytetralin consists of 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass is 219.162308 .Chemical Reactions Analysis
The chemical reactions involving 2-Propylamino-5-methoxytetralin are complex and involve multiple steps. The compound has been used in the synthesis of various derivatives, which have been evaluated for affinity and efficacy at dopamine (DA) D2A receptors .Physical And Chemical Properties Analysis
2-Propylamino-5-methoxytetralin has a density of 1.0±0.1 g/cm3, a boiling point of 346.1±42.0 °C at 760 mmHg, and a flash point of 143.3±17.3 °C . The melting point is not available .科学研究应用
与多巴胺受体的相互作用
2-丙氨基-5-甲氧基四氢萘因其与多巴胺受体的相互作用而受到研究。研究发现,该化合物的某些衍生物在多巴胺 D2A 受体上充当拮抗剂或反向激动剂,表明在涉及多巴胺能系统的疾病中具有潜在的治疗应用。例如,Höök 等人 (1999) 合成了一系列 N-芳基甲基取代的衍生物,显示出在这些受体上的拮抗剂或反向激动剂活性 (Höök 等人,1999).
罗替戈汀合成
2-丙氨基-5-甲氧基四氢萘是用于治疗帕金森病的药物罗替戈汀合成中的关键中间体。方乔云 (2011) 描述了该化合物的合成工艺,强调了其在罗替戈汀生产中的重要性。这突出了该化合物在制药中的作用 (方乔云,2011).
潜在的治疗剂
研究表明,2-丙氨基-5-甲氧基四氢萘的某些类似物,例如 (+)-UH 232 和 (+)-UH 242,充当多巴胺受体拮抗剂,可用作实验工具或潜在的治疗剂来增加多巴胺能神经传递。Svensson 等人 (2005) 的一项研究证明了这一点,表明在老年医学实践中可能的应用 (Svensson 等人,2005).
5-羟色胺受体激动剂
对 2-丙氨基-5-甲氧基四氢萘衍生物的进一步研究揭示了它们作为强效 5-羟色胺受体激动剂的作用。Arvidsson 等人 (1984) 的一项研究发现,某些衍生物是强效 5-HT 激动剂,为它们在与 5-羟色胺神经传递相关的疾病中的使用开辟了可能性 (Arvidsson 等人,1984).
安全和危害
属性
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437207 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylamino-5-methoxytetralin | |
CAS RN |
78598-91-1 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


